molecular formula C10H11NO4 B2932253 Methyl 5-carbamoyl-2-methoxybenzoate CAS No. 911281-96-4

Methyl 5-carbamoyl-2-methoxybenzoate

Cat. No.: B2932253
CAS No.: 911281-96-4
M. Wt: 209.201
InChI Key: LXDALLBISYVVOM-UHFFFAOYSA-N
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Description

Methyl 5-carbamoyl-2-methoxybenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, a methoxy substituent at the 2-position, and a carbamoyl group at the 5-position of the aromatic ring. The methoxy and ester groups influence its solubility, stability, and reactivity, as seen in related methyl benzoate derivatives .

Properties

IUPAC Name

methyl 5-carbamoyl-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDALLBISYVVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-carbamoyl-2-methoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-carbamoyl-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, resulting in consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamoyl-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-carbamoyl-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-carbamoyl-2-methoxybenzoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs differ in substituent types, positions, and ester chain lengths. Key comparisons include:

Compound Name Substituents (Positions) Ester Group Key Functional Groups
Methyl 5-carbamoyl-2-methoxybenzoate Methoxy (2), Carbamoyl (5) Methyl Carbamoyl, Methoxy, Ester
Methyl 5-bromo-4-methoxy-2-methylbenzoate Bromo (5), Methoxy (4), Methyl (2) Methyl Bromo, Methyl, Methoxy, Ester
Ethyl 5-[(5-chloro-2-methylphenyl)carbamoyl]-2-hydroxybenzoate Hydroxy (2), Chloro-methylphenyl carbamoyl (5) Ethyl Hydroxy, Chloro, Carbamoyl, Ester
Methyl salicylate Hydroxy (2) Methyl Hydroxy, Ester

Key Observations :

  • Ester Chain Length : Methyl esters (target, ) generally exhibit higher volatility and lower hydrophobicity than ethyl esters ().

Physicochemical Properties

While direct data for this compound is unavailable, inferences can be drawn from analogs:

Property This compound (Inferred) Methyl 5-bromo-4-methoxy-2-methylbenzoate Ethyl 5-[(5-chloro-2-methylphenyl)carbamoyl]-2-hydroxybenzoate Methyl Salicylate
Molecular Weight ~225 g/mol 273.1 g/mol 333.8 g/mol 152.1 g/mol
LogP (Lipophilicity) Moderate (~2.5–3.5)* ~3.0 (bromo increases lipophilicity) ~4.2 (ethyl chain and chloro enhance lipophilicity) ~2.0
Solubility Moderate in polar solvents Low (due to bromo and methyl groups) Low (hydroxy group may improve aqueous solubility slightly) High in organic solvents

*Estimated based on substituent contributions.

Notes:

  • The carbamoyl group may reduce volatility compared to simpler esters like methyl salicylate .

Biological Activity

Methyl 5-carbamoyl-2-methoxybenzoate is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11N2O3
  • Molecular Weight : 207.21 g/mol
  • CAS Number : 911281-96-4
  • IUPAC Name : this compound

The compound features a carbamoyl group, a methoxy group, and a benzoate framework, which contribute to its diverse biological properties. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways in target organisms.
  • Hydrophobic Interactions : The methoxy group participates in hydrophobic interactions, influencing the compound’s binding affinity and specificity towards various biological targets.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for further development in pharmaceuticals and agrochemicals.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown selective cytotoxicity against several cancer cell lines, particularly colorectal cancer cells. The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (μM)
HCT1160.35 ± 0.04
Caco-20.54 ± 0.04
AGS26.9 ± 0.00
PANC-1>50
SMMC-772122.92 ± 2.16
HIEC>50

These results indicate that this compound exhibits potent effects on colorectal cancer cells while showing reduced toxicity to normal intestinal epithelial cells (HIEC), suggesting a favorable therapeutic index.

Mechanisms Underlying Anticancer Effects

The compound's anticancer effects are mediated through several pathways:

  • Cell Cycle Arrest : Treatment with this compound leads to G2/M phase arrest in cancer cells, effectively halting their proliferation.
  • Induction of Apoptosis : The compound promotes apoptosis via the activation of reactive oxygen species (ROS) production and mitochondrial membrane potential disruption.
  • Inhibition of Colony Formation : It inhibits colony formation in vitro, indicating a strong anti-proliferative effect.
  • Signaling Pathway Modulation : Studies have shown that this compound modulates key signaling pathways such as PI3K/AKT/mTOR, which are critical for cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness as an antimicrobial agent is attributed to the structural features that enhance its interaction with microbial targets.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Study : A peer-reviewed study assessed the cytotoxic effects on various cancer cell lines, highlighting selective toxicity towards colorectal cancer cells compared to normal cells.
  • Antimicrobial Assays : Research indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in infection control.
  • Pharmacological Evaluation : The compound has been evaluated for its pharmacological properties, including anti-inflammatory effects, which further support its therapeutic potential in treating various diseases.

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